molecular formula C11H11ClN2OS B2809012 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide CAS No. 912768-58-2

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2809012
CAS No.: 912768-58-2
M. Wt: 254.73
InChI Key: IZZQKNNSZILJJP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives have been synthesized and evaluated for anti-inflammatory activity .


Synthesis Analysis

These derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Herbicidal Activity

Research conducted on derivatives of thiazol-2-yl-propionamide has shown potential herbicidal activity. A study reported the synthesis of eighteen N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, demonstrating moderate to excellent herbicidal activity against crabgrass and barnyard grass. This indicates that N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide derivatives could be explored for their herbicidal potential (杨子辉 et al., 2017).

Antimicrobial Properties

Various studies have synthesized derivatives of N-(thiazol-2-yl)propionamide, which displayed significant antibacterial and antifungal activities. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited comparable antimicrobial activity to standard agents like Ampicilline and Flucanazole, suggesting that derivatives of this compound could have potent antimicrobial properties (M. Helal et al., 2013).

Anticonvulsant Effects

The anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those related to this compound, was investigated. Some derivatives showed promising anticonvulsant activity against seizures induced by maximal electroshock tests, indicating potential research avenues for this compound in this domain (Z. Soyer et al., 2004).

Anticancer Activity

A series of substituted N-(thiazol-2-yl)propionamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of this compound derivatives in cancer treatment (B. Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Evaluation

Studies on thiazole/oxazole substituted benzothiazole derivatives, including structures akin to this compound, revealed significant anti-inflammatory and analgesic properties. These findings suggest the compound's derivatives could be beneficial in developing new anti-inflammatory and analgesic drugs (G. Kumar & N. Singh, 2020).

Mechanism of Action

The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-3-8(15)13-11-14-9-6(2)4-5-7(12)10(9)16-11/h4-5H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZQKNNSZILJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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